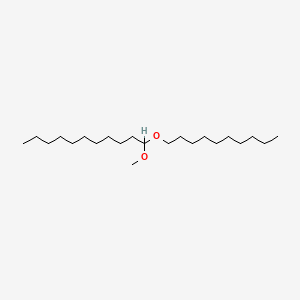
1-(Decyloxy)-1-methoxyundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Decyloxy)-1-methoxyundecane is an organic compound belonging to the class of ethers It is characterized by a long hydrocarbon chain with a decyloxy group and a methoxy group attached to the same carbon atom
Vorbereitungsmethoden
The synthesis of 1-(Decyloxy)-1-methoxyundecane typically involves the reaction of undecanol with decyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of undecanol is replaced by the decyloxy group. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed.
Analyse Chemischer Reaktionen
1-(Decyloxy)-1-methoxyundecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or decyloxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-(Decyloxy)-1-methoxyundecane has several scientific research applications:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(Decyloxy)-1-methoxyundecane is primarily based on its ability to interact with various molecular targets through its ether functional groups. These interactions can influence the solubility, stability, and reactivity of other compounds in a given system. The molecular pathways involved include:
Hydrophobic Interactions: The long hydrocarbon chain allows for strong hydrophobic interactions with other nonpolar molecules.
Hydrogen Bonding: The ether oxygen atoms can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(Decyloxy)-1-methoxyundecane can be compared with other similar compounds such as:
1-(Octyloxy)-1-methoxyoctane: Similar structure but with shorter hydrocarbon chains, leading to different physical properties.
1-(Dodecyloxy)-1-methoxydodecane: Longer hydrocarbon chains, resulting in higher melting and boiling points.
1-(Hexadecyloxy)-1-methoxyhexadecane: Even longer chains, used in specialized industrial applications.
The uniqueness of this compound lies in its balanced chain length, providing an optimal combination of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
94291-88-0 |
|---|---|
Molekularformel |
C22H46O2 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
1-decoxy-1-methoxyundecane |
InChI |
InChI=1S/C22H46O2/c1-4-6-8-10-12-14-16-18-20-22(23-3)24-21-19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |
InChI-Schlüssel |
KMMDBOHVGMLBDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(OC)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


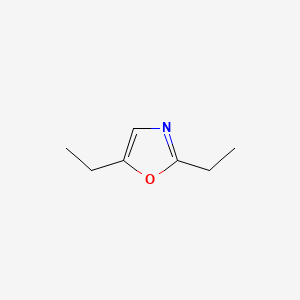

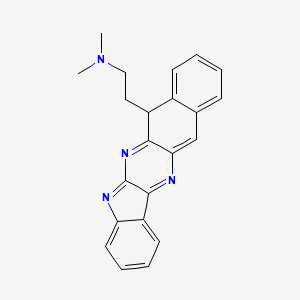
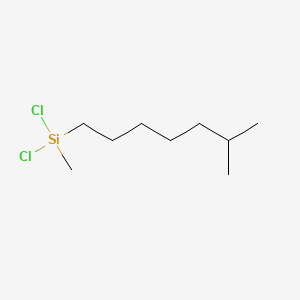
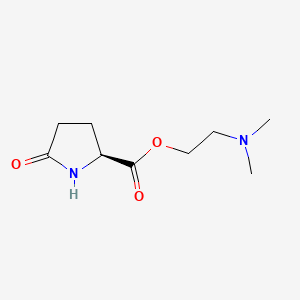

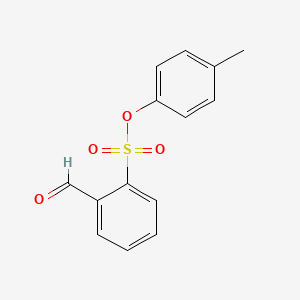


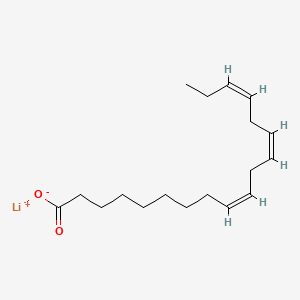
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
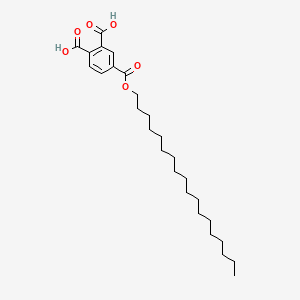
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

